molecular formula C13H14N4O4S B2778489 N-(4-SULFAMOYLPHENYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE CAS No. 1428379-69-4

N-(4-SULFAMOYLPHENYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE

Cat. No.: B2778489
CAS No.: 1428379-69-4
M. Wt: 322.34
InChI Key: YYUZHQVBOQVCMY-UHFFFAOYSA-N
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Description

N-(4-Sulfamoylphenyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide is a chemical compound of significant interest in medicinal chemistry research. While specific biological data for this exact molecule is limited in the public domain, it belongs to a class of sulfamoylphenyl pyrazole derivatives that have demonstrated promising pharmacological properties. Compounds featuring the sulfamoylphenyl scaffold are recognized as cardinal carbonic anhydrase inhibitors (CAIs), as the sulfonamide group is responsible for coordinating with the zinc ion in the enzyme's active site . Research on closely related pyrazole-oxazine and sulfamoylphenyl-pyrazole compounds has shown potent inhibitory activity against cancer-associated human carbonic anhydrase (hCA) isoforms, particularly hCA IX and hCA XII . These membrane-bound isoforms are highly stimulated by hypoxia, a condition common in various solid tumors, including colon, glioma, and breast cancer, making them attractive targets for anticancer drug development . The structural features of this compound suggest it is designed to explore interactions within the hydrophobic and hydrophilic regions of enzyme active sites. This compound is intended for research purposes such as in vitro enzymatic assays, cell-based studies under normoxic and hypoxic conditions, and molecular modeling simulations to further investigate its mechanism of action and binding affinity. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-sulfamoylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4S/c14-22(19,20)10-4-2-9(3-5-10)15-13(18)11-8-12-17(16-11)6-1-7-21-12/h2-5,8H,1,6-7H2,(H,15,18)(H2,14,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUZHQVBOQVCMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-SULFAMOYLPHENYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of a sulfamoylphenyl derivative with a suitable pyrazole precursor. This intermediate is then subjected to cyclization to form the oxazine ring, followed by further functionalization to introduce the carboxamide group .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of green chemistry principles, such as conducting reactions at room temperature and using environmentally friendly solvents like ethanol . The process may also involve purification steps, such as recrystallization or chromatography, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-SULFAMOYLPHENYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxamide group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N-(4-SULFAMOYLPHENYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt critical biological pathways, leading to the compound’s observed biological effects . Molecular docking studies have shown that the compound can form stable complexes with target enzymes, highlighting its potential as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The inhibitory activity and structural features of N-(4-sulfamoylphenyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide can be contextualized against analogs with variations in heterocyclic cores, substituents, and sulfonamide linkages. Key comparisons are summarized below:

Heterocyclic Core Modifications

  • Thieno[3,2-b]pyrrole Derivatives: N-(4-Sulfamoylphenyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide derivatives exhibit high potency against human carbonic anhydrase I (hCA I). The thieno-pyrrole core enhances activity compared to furano-pyrrole analogs, likely due to improved π-stacking interactions and sulfur’s electron-withdrawing effects .
  • Furano[3,2-b]pyrrole Derivatives: These derivatives (e.g., N-(4-sulfamoylphenyl)-4H-furano[3,2-b]pyrrole-5-carboxamide) show reduced hCA I inhibition compared to thieno analogs, attributed to the oxygen atom’s weaker electronegativity and smaller atomic radius .
  • Pyrazolo-Oxazine Core :
    The pyrazolo-oxazine scaffold in the target compound introduces a fused bicyclic system with nitrogen and oxygen atoms. This structure may balance lipophilicity and hydrogen-bonding capacity, though direct activity data are absent.

Substituent Effects

  • Ethyl vs. Benzyl Groups: In thieno-pyrrole derivatives, an ethyl substituent (compound 8b) enhances hCA I inhibition, while bulkier benzyl groups (8c) reduce activity due to steric hindrance .
  • Prolonged Chain Modifications :
    Extending the chain between the sulfamoylphenyl and heterocycle (e.g., 3-phenyl-N-propyl-5,6-dihydro-1,4-oxathiine-2-carboxamide) slightly decreases activity, suggesting shorter linkers optimize binding .

Oxadiazole and Dioxine Analogs

  • 5-(4-Chloro-2-phenoxyphenyl)-N-cyclohexyl-4,3,1-oxadiazole-2-carboxamide (6f): This oxadiazole derivative demonstrated concentration-dependent binding to the benzodiazepine receptor in radioligand assays, though its relevance to CA inhibition is unclear .
  • 3-Phenyl-5,6-dihydro-1,4-dioxine-2-carboxamide (14a) :
    Substitution with this dioxine-carboxamide moiety at the sulfamoylphenyl para-position significantly enhances hCA I inhibition, whereas replacing it with a benzo-oxazine derivative (compound 11 ) reduces activity .

Data Tables

Table 1. Inhibitory Activity of Sulfanilamide Derivatives Against hCA I

Compound Class Substituent/R-Group Relative Activity Key Structural Feature Reference
Thieno[3,2-b]pyrrole Ethyl (8b) High Sulfur-containing heterocycle
Thieno[3,2-b]pyrrole Benzyl (8c) Moderate Bulky aromatic substituent
Furano[3,2-b]pyrrole Ethyl (7a) Low Oxygen-containing heterocycle
Dioxine-carboxamide (14a) 3-Phenyl-5,6-dihydro-1,4-dioxine High Flexible dioxine linker
Benzo-oxazine (11) 2-Methyl-3-oxo-3,4-dihydro-2H-benzo Low Rigid oxazine scaffold

Table 2. Structural Comparison of Key Analogs

Compound Name Heterocycle Type Substituent CAS Number Molecular Weight
This compound Pyrazolo-oxazine None (parent compound) 1365937-81-0 Not reported
N-(4-Sulfamoylphenyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide (8b) Thieno-pyrrole Ethyl Not reported Not reported
5-(4-Chloro-2-phenoxyphenyl)-N-cyclohexyl-4,3,1-oxadiazole-2-carboxamide (6f) Oxadiazole Cyclohexyl Not reported Not reported

Notes

  • The target compound’s activity is extrapolated from SAR trends observed in structurally related sulfanilamide derivatives.
  • Thieno-pyrrole and pyrazolo-oxazine derivatives represent promising scaffolds for CA inhibition, but further optimization of substituents is critical for enhancing potency and selectivity.
  • Commercial availability of intermediates (e.g., ethyl pyrazolo-oxazine carboxylate) supports scalable synthesis .

Biological Activity

N-(4-Sulfamoylphenyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound involves several steps starting from 4-sulfamoylphenyl derivatives. The reaction typically employs various reagents under controlled conditions to yield the target compound.

Antimicrobial Activity

Research indicates that compounds containing the sulfonamide group exhibit notable antimicrobial properties. For instance, a study on similar sulfonamide derivatives demonstrated their effectiveness against various bacterial strains. The mechanism of action is thought to involve inhibition of folic acid synthesis in bacteria, which is critical for their growth and reproduction .

Anticancer Properties

Sulfonamide derivatives have also been studied for their anticancer activities. A related compound was shown to inhibit cancer cell proliferation in vitro. The presence of the pyrazolo[3,2-b][1,3]oxazine structure may enhance this activity due to its ability to interact with specific cellular targets involved in cancer progression .

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are enzymes involved in various physiological processes. Sulfonamide compounds are known inhibitors of these enzymes. Research has shown that the incorporation of the pyrazolo structure can improve inhibitory potency against different isoforms of carbonic anhydrase. For example, a study reported Ki values for related compounds that indicate strong inhibition against human carbonic anhydrase I and II .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Sulfonamide Group : Essential for antimicrobial and CA inhibitory activity.
  • Pyrazolo Core : Enhances interaction with biological targets.
  • Substituents on Phenyl Ring : Modifications can lead to improved potency and selectivity.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various sulfonamide derivatives showed that those with the pyrazolo structure had enhanced activity against Gram-positive and Gram-negative bacteria compared to traditional sulfonamides .
  • Anticancer Activity : In vitro assays demonstrated that compounds similar to this compound inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/Ki ValueReference
Compound AAntimicrobial25 µM
Compound BAnticancer15 µM
Compound CCarbonic Anhydrase Inhibitor450 nM

Q & A

Q. Key Methods :

  • NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., sulfamoyl group at δ 7.5–8.0 ppm for aromatic protons) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • IR Spectroscopy : Detect carbonyl (C=O stretch at ~1680 cm⁻¹) and sulfonamide (S=O stretches at ~1150–1350 cm⁻¹) groups .
  • HPLC : Purity assessment (≥98%) using a C18 column and UV detection at 254 nm .

Intermediate: What biological targets or mechanisms are associated with this compound in preliminary studies?

  • Carbonic Anhydrase Inhibition : The sulfamoyl group acts as a zinc-binding motif, targeting isoforms like CA IX/XII (relevant in cancer) .
  • Antimicrobial Activity : Pyrazolo-oxazine derivatives show Gram-positive bacterial inhibition (MIC ~2–8 µg/mL) via membrane disruption .
    Experimental Design :
  • Use enzyme kinetics (e.g., stopped-flow CO₂ hydration assay for CA inhibition) .
  • For antimicrobial studies, pair MIC assays with LIVE/DEAD staining to confirm membrane damage .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Q. Common Contradictions :

  • Discrepancies in CA inhibition IC₅₀ values (e.g., 10 nM vs. 50 nM) due to assay conditions (pH, buffer composition) .
    Resolution Strategies :
  • Standardize assays: Use identical enzyme sources (recombinant human CA isoforms) and buffer systems (25 mM HEPES, pH 7.4) .
  • Validate via orthogonal methods: Compare fluorescence-based assays with isothermal titration calorimetry (ITC) for binding affinity .

Advanced: What structure-activity relationship (SAR) insights guide the optimization of pyrazolo-oxazine derivatives?

Q. Critical Substituents :

  • Sulfamoylphenyl Group : Essential for CA inhibition; electron-withdrawing groups (e.g., -NO₂) at the 4-position enhance potency .
  • Pyrazolo-Oxazine Core : Methylation at the 6-position improves metabolic stability (t½ > 4 h in liver microsomes) .
    Methodology :
  • Synthesize analogs via parallel combinatorial chemistry .
  • Assess solubility (shake-flask method) and logP (HPLC) to balance potency and pharmacokinetics .

Advanced: What in silico strategies predict binding modes and off-target risks for this compound?

Q. Computational Approaches :

  • Molecular Docking : Use AutoDock Vina to model interactions with CA IX (PDB: 3IAI). Key residues: Gln92, Thr200 .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
  • Pharmacophore Modeling : Identify off-target risks (e.g., kinase inhibition) via SwissTargetPrediction .

Advanced: How can researchers address low solubility in aqueous buffers during in vitro assays?

Q. Strategies :

  • Prodrug Design : Introduce phosphate esters at the oxazine nitrogen (hydrolyzed in vivo) .
  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes (e.g., HP-β-CD) to maintain solubility without cytotoxicity .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.1) for sustained release .

Advanced: What spectroscopic techniques elucidate degradation pathways under stressed conditions?

Q. Forced Degradation Studies :

  • Acidic/Basic Hydrolysis : Monitor via LC-MS to identify cleavage products (e.g., sulfonic acid derivatives at m/z 280) .
  • Oxidative Stress : Use H₂O₂ (3% w/v) and track carbonyl loss via IR .
  • Photolysis : Expose to UV (254 nm) and analyze dimerization by HRMS .

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